molecular formula C25H25ClN2O3 B6119650 2-chloro-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)benzamide

2-chloro-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No. B6119650
M. Wt: 436.9 g/mol
InChI Key: HSMPNPDFFMYGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)benzamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of specific enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and differentiation. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its high potency and specificity. It can be used at low concentrations, which reduces the risk of toxicity and side effects. However, one limitation is that it is a synthetic compound, which may limit its potential for use in clinical settings. Additionally, the synthesis method is complex and requires specialized equipment, which may limit its accessibility for researchers.

Future Directions

There are several future directions for research on Compound X. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to explore its potential use as a diagnostic tool for the early detection of cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of Compound X in clinical settings, and to develop more efficient synthesis methods for the compound.
Conclusion:
Compound X is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential therapeutic effects in the treatment of various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has various biochemical and physiological effects. While it has advantages for use in lab experiments, there are limitations to its potential use in clinical settings. Future research directions include investigating its use in combination with other drugs, as a diagnostic tool, and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of Compound X involves the reaction of 2-chlorobenzoyl chloride with 4-aminophenyl-N-(2-isopropyl-5-methylphenoxy)acetamide in the presence of a base. The resulting product is then subjected to chlorination to obtain Compound X. The purity and yield of the compound can be improved by using various purification techniques.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential therapeutic effects in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O3/c1-16(2)20-13-8-17(3)14-23(20)31-15-24(29)27-18-9-11-19(12-10-18)28-25(30)21-6-4-5-7-22(21)26/h4-14,16H,15H2,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPNPDFFMYGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]benzamide

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